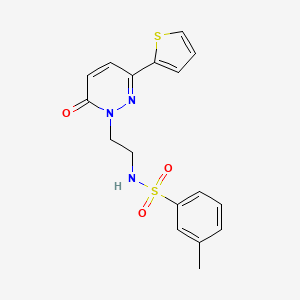

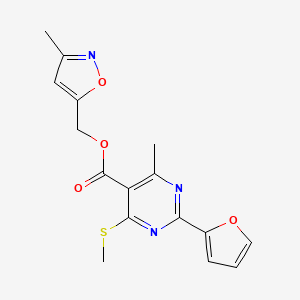

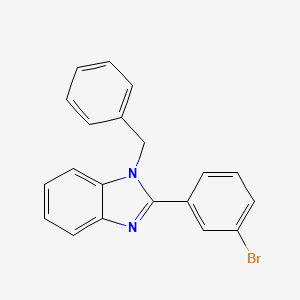

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring with an ethoxy group attached .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques, such as melting point determination, solubility tests, and spectroscopic analyses .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of chromene derivatives, including compounds similar to the one , often involves key intermediates like 2-oxo-2H-chromene-3-carboxamide and its derivatives. For instance, one study describes the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives starting from ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis involves several steps including hydrazinolysis, condensation with aromatic aldehydes to form Schiff's bases, and subsequent cyclization with mercaptoacetic acid. The resulting compounds were evaluated for their biological activities, demonstrating the versatile synthetic routes available for chromene derivatives and highlighting their potential for biological application (Ramaganesh, Bodke, & Venkatesh, 2010).

Another study reported the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of various derivatives, showcasing the chemical reactivity of chromene-based compounds and their potential for generating biologically active molecules (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Biological Applications

The biological activities of chromene derivatives have been a subject of interest due to their potential therapeutic applications. For example, some chromene-based compounds have shown promising antibacterial and antifungal activities. This is exemplified in the synthesis and biological evaluation of novel chromene-pyrimidine coupled derivatives, where compounds were assessed for their antimicrobial activities against various bacterial and fungal strains. The study highlights the antimicrobial potential of these compounds, with some showing comparable activity to standard drugs like miconazole (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Furthermore, chromene derivatives have also been explored for their antioxidant activities. The antioxidant potential of synthesized coumarins, a class of chromene derivatives, was investigated using various methods, and some compounds exhibited significant activity, underscoring the potential of chromene derivatives in oxidative stress-related therapeutic applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Future Directions

properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c1-2-31-18-9-7-16(8-10-18)20-11-12-22(28)27(26-20)14-13-25-23(29)19-15-17-5-3-4-6-21(17)32-24(19)30/h3-12,15H,2,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJFIQHTHHWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)

![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)